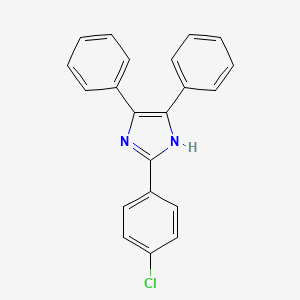

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

説明

Historical Context and Discovery

The historical development of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is deeply rooted in the broader evolution of imidazole chemistry, which traces its origins to Heinrich Debus's pioneering synthesis of the parent imidazole compound in 1858. The term "imidazole" was later introduced by Arthur Rudolf Hantzsch between 1857 and 1935 in the year 1887, establishing the nomenclature foundation for this important class of heterocyclic compounds. The systematic exploration of substituted imidazole derivatives gained momentum throughout the late 19th and early 20th centuries, with researchers developing various synthetic methodologies including the renowned Debus-Radziszewski reaction, Phillips-Ladenburg reaction, and Wallach reaction. The specific synthesis of trisubstituted imidazoles like this compound emerged from the need to create more complex molecular architectures with enhanced biological and material properties.

The development of efficient synthetic routes for this particular compound has evolved significantly over the past several decades. Early methodologies often suffered from harsh reaction conditions, prolonged reaction times, and unsatisfactory yields, limitations that characterized many conventional synthesis methods of the era. Modern synthetic approaches have addressed these challenges through the implementation of more sophisticated catalytic systems and optimized reaction conditions. Contemporary research has demonstrated successful synthesis through multicomponent reactions involving benzil, substituted benzaldehydes, and ammonium acetate under various catalytic conditions. The compound's commercial availability from chemical suppliers such as Tokyo Chemical Industry with purities exceeding 98 percent as determined by high-performance liquid chromatography reflects the maturation of synthetic methodologies and the growing demand for this research chemical.

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a position of considerable importance due to the fundamental properties inherent to the imidazole ring system. Imidazole itself is classified as a five-membered planar aromatic heterocycle containing two nitrogen atoms, exhibiting exceptional solubility in water and other polar solvents. The aromatic character of imidazole arises from the presence of a sextet of π electrons, comprising a pair of nonbonding electrons from the nitrogen at position 1 and one electron from each of the four remaining ring atoms. This electronic configuration contributes to the compound's stability and reactivity patterns, making it an excellent platform for further functionalization.

The amphoteric nature of the imidazole ring system represents one of its most significant chemical characteristics, as it can function both as an acid and a base with a pKaH value of 7.1. This property is particularly important for this compound, as it enables the compound to participate in various chemical interactions and coordination complexes. The basicity of imidazole exceeds that of pyridine, which has a pKaH of 5.2, due to the amidine-like resonance that allows both nitrogen atoms to participate equally in charge accommodation. Furthermore, the imidazole ring serves as both a hydrogen bond donor and acceptor, with the sp2 nitrogen accepting hydrogen interactions while the N-1 nitrogen donates hydrogen to interactions.

The electron-rich nature of the imidazole heterocycle significantly influences the reactivity patterns of this compound. Electrophilic substitution reactions typically occur at the C-4 or C-5 positions, while nucleophilic substitution usually takes place at the C-2 position. The presence of phenyl substituents at positions 4 and 5, along with the 4-chlorophenyl group at position 2, modifies these inherent reactivity patterns and provides additional sites for chemical modification. The compound's ability to form stable crystalline salts with strong acids through protonation of the sp2 nitrogen demonstrates its potential for salt formation and crystallization studies.

Position within Imidazole Derivative Classification

This compound belongs to the specific subclass of 1,4,5-trisubstituted imidazoles, representing one of the most synthetically accessible and structurally diverse categories within the imidazole derivative family. This classification system is based on the substitution pattern around the imidazole ring, with compounds categorized according to the number and positions of substituents. The trisubstituted nature of this compound places it among the more complex imidazole derivatives, offering multiple sites for further functionalization and molecular modification.

Within the broader context of imidazole-based pharmaceuticals and research compounds, this molecule represents a significant departure from simpler imidazole derivatives such as histamine or basic 2-substituted imidazoles. The incorporation of multiple aromatic systems through the diphenyl substitution at positions 4 and 5, combined with the chlorinated phenyl group at position 2, creates a highly conjugated molecular system with enhanced stability and unique electronic properties. This structural complexity positions the compound within a specialized category of imidazole derivatives designed for advanced applications in materials science and medicinal chemistry.

The classification of this compound as a chlorinated imidazole derivative also places it within a subset of compounds that have demonstrated particular utility in biological systems. While imidazole derivatives encompass a broad range of antifungal agents including clotrimazole, ketoconazole, miconazole, econazole, and oxiconazole, the specific structural features of this compound suggest alternative applications beyond traditional antimicrobial activities. The extensive aromatic substitution pattern distinguishes it from conventional therapeutic imidazoles and positions it more appropriately within the research chemical category focused on advanced materials and analytical applications.

Research Objectives and Scope

Contemporary research involving this compound encompasses a diverse array of scientific disciplines, reflecting the compound's versatility and potential for multiple applications. A primary research focus has emerged in the development of fluorescent chemosensors, where the compound serves as a platform for creating highly selective detection systems for metal ions, particularly aluminum and iron species. These investigations have demonstrated the compound's ability to undergo significant fluorescence changes upon interaction with specific metal ions, enabling the development of sensitive analytical methods with detection limits reaching nanomolar concentrations.

The field of organic photovoltaics represents another significant research direction, with studies examining the compound's potential as a component in dye-sensitized solar cell applications. Research has demonstrated the synthesis of related derivatives such as 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole for use as organic dyes in solar cell configurations. These investigations focus on understanding the photophysical properties, including solvatochromism, optical band gaps, and fluorescence lifetimes, which are critical parameters for optimizing photovoltaic performance. The compound's ability to facilitate photoinduced electron transfer processes makes it particularly attractive for sustainable energy applications.

Materials science research has also embraced this compound as a building block for advanced polymer systems and crystalline materials. Studies have explored its potential as a precursor for polyimide synthesis, taking advantage of the thermal stability and chemical resistance properties inherent to the imidazole framework. The compound's structural features enable the development of high-performance polymers suitable for aerospace, electronics, and membrane applications, where exceptional thermal and mechanical properties are required.

The scope of current research extends beyond individual compound studies to encompass systematic investigations of structure-activity relationships within the broader family of diphenylimidazole derivatives. These comprehensive studies examine how variations in substituent patterns, electronic properties, and molecular conformations influence biological activities, material properties, and analytical performance characteristics. Such research efforts contribute to the fundamental understanding of imidazole chemistry while providing practical guidance for the rational design of new compounds with enhanced properties and expanded applications.

特性

IUPAC Name |

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXBHEMXPUMJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5496-32-2 | |

| Record name | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzil and ammonium acetate in the presence of acetic acid. The reaction mixture is heated to reflux, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Introduction of various functional groups onto the phenyl rings.

科学的研究の応用

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a substituted imidazole derivative, has various applications, especially in biological and medicinal chemistry. Imidazoles, in general, are aromatic heterocycles with two nitrogen atoms that enable hydrogen bond creation, improving water solubility. They are also recognized as isosteres of amide, thiazole, tetrazole, pyrazole, oxazole, and triazole, offering an attractive binding site for interacting with biomolecules, anions, and cations in biological systems, which is useful in drug discovery and development .

Anti-inflammatory Applications

This compound derivatives have demonstrated anti-inflammatory properties . In one study, these derivatives were investigated for their anti-inflammatory, antibacterial, and antifungal effects . One particular compound with a 4-chloro group showed better activity (83%) compared to the standard drug indomethacin (71.56%) in inhibiting rat paw edema . Another study showed that some imidazole derivatives exhibited good anti-inflammatory activity, comparable to diclofenac salt .

Case Study:

In a study of synthesized imidazole derivatives, compound 4e, which has a 4-chloro group, showed an 83.40% inhibition of rat paw edema, whereas indomethacin showed 71.56% inhibition . This result indicated that the chlorophenyl substituted imidazole derivative was the most active compound in the series .

Analgesic Applications

Certain derivatives of this compound have shown analgesic activity . For instance, compound 2 g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) showed significant analgesic activity (89% at 100 mg/kg b.w.) . Molecular docking studies have revealed that this compound exhibited the highest binding affinity with the COX-2 receptor (−5.516 kcal/mol) .

Antimicrobial Applications

These imidazole derivatives also possess antibacterial and antifungal activities . A study showed that the 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole derivative with a 4-chlorophenyl group showed the highest activity (75%) against S. aureus . Additionally, all derivatives showed good antifungal activity (68 to 75%) against Candida albicans .

Antimicrobial Activity of Imidazole Derivatives

| Compound | Antibacterial Activity vs. S. aureus (%) | Antifungal Activity vs. Candida albicans (%) |

|---|---|---|

| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole | 75 | 68.5 |

| 4b (4-methoxyphenyl group) | 72 | 75 |

| 4c (4-methylphenyl group) | 69 | 58.6 |

Other Potential Applications

作用機序

The mechanism of action of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of trisubstituted imidazoles are highly dependent on substituent electronic effects (electron-withdrawing/donating groups) and steric hindrance. Below is a comparison with key analogs:

Table 1: Substituent Effects on Key Properties

Key Observations:

- Halogen Effects : Chlorine and bromine at the para position enhance biological activity compared to methoxy or nitro groups .

- Positional Isomerism : Ortho-substituted chloro derivatives (e.g., 2-(2-chlorophenyl)) exhibit lower melting points and reduced yields due to steric challenges .

Key Observations:

- Catalyst Efficiency : NBS and scolecite provide high yields (>90%) for para-substituted derivatives .

- Solvent Impact: Ethanol outperforms water or DMF in terms of yield and reaction time .

- Reusability : Scolecite and Fe₃O₄/SiO₂ catalysts can be reused for 3 cycles with minimal yield loss (95% → 92%) .

Table 3: Antiproliferative Activity of Imidazole Derivatives

Key Observations:

- Halogen vs. Nitro : Nitro-substituted analogs show higher activity than chloro derivatives, likely due to stronger electron-withdrawing effects enhancing interactions with biological targets .

- Non-Biological Applications: Anthracene-substituted derivatives are explored as fluorophores, demonstrating the versatility of the imidazole core .

生物活性

2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction using 4-chlorobenzaldehyde, diketones, and ammonium acetate. A notable method employs N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions, yielding the target compound with high efficiency (92% yield) after 45 minutes at 120°C .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In a study comparing various imidazole derivatives, the compound showed an inhibition rate of 83.40% in rat paw edema models, outperforming the standard anti-inflammatory drug indomethacin (71.56%) . The structure-activity relationship indicated that the presence of the chlorophenyl group significantly enhances anti-inflammatory efficacy.

| Compound | Inhibition (%) | Standard Drug (Indomethacin) |

|---|---|---|

| This compound | 83.40% | 71.56% |

| Other derivatives | Varies (41.90% - 54.01%) | - |

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of this compound were assessed using the cup plate agar diffusion method against various pathogens such as E. coli, S. aureus, and Candida albicans. The results indicated that the compound exhibited strong antibacterial activity with a zone of inhibition reaching 75% against S. aureus and good antifungal activity (68-75%) against C. albicans .

| Pathogen | Zone of Inhibition (%) |

|---|---|

| S. aureus | 75 |

| E. coli | 67 |

| Candida albicans | 68-75 |

The biological activity of this compound can be attributed to its ability to inhibit key pathways involved in inflammation and microbial growth:

- Inhibition of Pro-inflammatory Mediators : The compound likely interferes with the synthesis or action of pro-inflammatory cytokines and enzymes.

- Antimicrobial Mechanism : Its structural features may enhance membrane permeability or disrupt metabolic processes in bacteria and fungi.

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Anti-inflammatory Effects : In a controlled experiment involving rat models, the imidazole derivative was administered to assess its impact on paw edema induced by carrageenan, revealing significant anti-inflammatory potential compared to standard treatments .

- Antimicrobial Efficacy Assessment : The compound's effectiveness against bacterial strains was tested in vitro, demonstrating superior inhibition rates compared to standard antibiotics like Ofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, and how do solvent choices influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via multicomponent reactions or catalytic methods. A highly efficient route involves a 1:1:2 molar ratio of benzil, ammonium acetate, and 4-chlorobenzaldehyde in ethanol with 2 wt% scolecite catalyst, achieving 95% yield in 60 minutes . Solvent polarity significantly impacts reaction efficiency: ethanol outperforms water (57% yield) due to better solubility of reactants and stabilization of intermediates. Systematic solvent screening (e.g., ethanol, methanol, water) combined with time-yield profiling is recommended to optimize conditions .

Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect characteristic peaks for C=N (1672 cm⁻¹), NH stretching (3448 cm⁻¹), and C-Cl (775 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplets in δ 7.08–8.10 ppm, with a singlet at ~12.77 ppm for the NH proton, confirming imidazole ring formation .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 295.1240, validated against calculated mass (error <5 ppm) . Cross-referencing spectral data with synthetic intermediates (e.g., aldehyde precursors) ensures structural accuracy .

Q. What experimental controls are critical when evaluating catalytic activity in the synthesis of this compound?

- Methodological Answer : Always include a catalyst-free control to establish baseline reactivity. For example, without scolecite catalyst, yields drop to 37% after 90 minutes, confirming its necessity . Additionally, monitor reaction progress via TLC or in-situ IR to detect intermediate formation. Catalyst characterization (e.g., XRD, BET surface area) should precede reuse studies to confirm structural integrity .

Advanced Research Questions

Q. How does the electronic nature of substituents on aromatic aldehydes influence the synthesis of 2,4,5-triarylimidazole derivatives?

- Methodological Answer : While electron-withdrawing groups (e.g., -Cl) on aldehydes marginally affect yields, steric hindrance from ortho-substituents can reduce reactivity. For systematic analysis, synthesize derivatives using para-substituted aldehydes (e.g., -NO₂, -OCH₃) under standardized conditions. Compare yields and reaction rates via kinetic studies (e.g., time-resolved NMR) to isolate electronic vs. steric effects .

Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly for disordered or twinned crystals?

- Methodological Answer : Use SHELXTL or WinGX for structure refinement. For disordered regions, apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters. In cases of twinning, employ twin law matrices (e.g., -h, -k, l) and refine using TWIN/BASF commands. Validate models with R-factor convergence (<5%) and residual density maps .

Q. How can contradictions between reported synthetic yields be reconciled across different methodologies?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or heating methods. To address this, reproduce key methods (e.g., scolecite-catalyzed vs. one-pot oxidative synthesis) under identical conditions (solvent, temperature, molar ratios). Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst wt%, reaction time) and perform ANOVA to quantify their impact .

Q. What methodologies validate the reusability of heterogeneous catalysts in large-scale synthesis?

- Methodological Answer : After each reaction cycle, recover the catalyst via centrifugation, wash with n-hexane, and dry at 80°C. Monitor catalytic activity over 3–5 cycles; a decline <5% per cycle (e.g., 95% → 92%) indicates robust reusability. Post-cycling characterization (e.g., SEM, FTIR) identifies deactivation mechanisms (e.g., pore blockage, leaching) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。